molecular formula C13H13N3O3S B2696215 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2035000-63-4

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2696215
CAS RN: 2035000-63-4
M. Wt: 291.33
InChI Key: FBFUEGNMXVMFOK-ONEGZZNKSA-N
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Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, microbial growth, and cancer cell proliferation. The compound has also been found to modulate the immune system, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione have been studied extensively. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. The compound has also been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the treatment of infectious diseases. In addition, it has been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments. In addition, the compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.

Future Directions

There are several future directions for the research on (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione. These include further studies on its mechanism of action, toxicity, and safety profiles. In addition, the compound could be tested against a wider range of bacterial and fungal strains to determine its efficacy as a broad-spectrum antimicrobial agent. The compound could also be further studied for its potential applications in cancer therapy, including its ability to induce apoptosis in cancer cells. Finally, the development of new synthetic methods for the compound could lead to improved yields and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione involves the reaction of imidazolidine-2,4-dione with thiophene-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired compound. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(4-3-10-2-1-5-20-10)15-7-9(8-15)16-12(18)6-14-13(16)19/h1-5,9H,6-8H2,(H,14,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFUEGNMXVMFOK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione

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